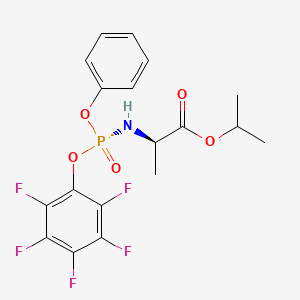

isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2R)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-WDYDWSGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate: A Phosphoramidate Prodrug Intermediate

This guide provides a comprehensive technical overview of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate, a chiral organophosphorus compound. It is primarily recognized as a key intermediate in the synthesis of antiviral nucleotide analogs, particularly within the framework of ProTide technology. This document will delve into its chemical properties, the underlying principles of its design as a phosphoramidate prodrug, its mechanism of action, synthesis, and its significance in the field of drug development.

Introduction: The Emergence of Phosphoramidate Prodrugs

Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies. However, their efficacy is often hampered by the initial, rate-limiting step of phosphorylation, which is essential for their conversion to the active triphosphate form. To bypass this hurdle and enhance intracellular delivery, the ProTide (PROdrug + nucleoTIDE) technology was developed.[1][2] This innovative approach masks the monophosphate group of a nucleoside analog as a phosphoramidate, creating a more lipophilic entity that can readily cross cell membranes.[3][4]

This compound is a crucial reagent in the stereoselective synthesis of these ProTides. While its L-alaninate counterpart is a well-known component in the synthesis of the blockbuster hepatitis C drug Sofosbuvir, the D-alaninate variant also plays a significant role in the exploration of novel therapeutic agents.[5][6]

Chemical Properties and Structure

The structural architecture of this compound is meticulously designed to facilitate its function as a phosphorylating agent in ProTide synthesis.

| Property | Value |

| IUPAC Name | isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate[7] |

| Molecular Formula | C₁₈H₁₇F₅NO₅P[8] |

| Molecular Weight | 453.3 g/mol [5] |

| CAS Number | 1627824-09-2[8] |

The molecule possesses a chiral phosphorus center, an amino acid moiety (D-alanine isopropyl ester), a phenoxy group, and a pentafluorophenoxy group. The stereochemistry at the phosphorus atom is critical for the biological activity of the final ProTide drug, as enzymes involved in the metabolic activation are stereospecific.[2] The pentafluorophenoxy group serves as an excellent leaving group during the synthesis of the nucleoside phosphoramidate.[9]

Figure 1: Chemical structure of this compound.

The ProTide Prodrug Strategy: Mechanism of Intracellular Activation

The core principle of the ProTide technology is to deliver a nucleoside monophosphate into the target cell, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases.[10][11] Once inside the cell, the phosphoramidate moiety is designed to be cleaved by specific intracellular enzymes to release the active nucleotide.[12]

The activation cascade is a multi-step process:

-

Ester Hydrolysis: The process is initiated by the hydrolysis of the amino acid ester by a carboxylesterase, such as human cathepsin A (CatA) or carboxylesterase 1 (CES1), to yield a carboxylic acid intermediate.[13][14]

-

Intramolecular Cyclization: The newly formed carboxylate anion attacks the phosphorus center, leading to the displacement of the phenoxy group and the formation of a transient five-membered ring intermediate.

-

Hydrolysis of the P-N Bond: This unstable cyclized intermediate is then hydrolyzed, cleaving the P-N bond and releasing the nucleoside monophosphate. This step is facilitated by a phosphoramidase-like enzyme, such as histidine triad nucleotide-binding protein 1 (HINT-1).[13][15]

-

Final Phosphorylation: The released nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then inhibit the viral polymerase.[3]

Figure 2: Intracellular activation pathway of a phosphoramidate prodrug.

This elegant mechanism has been successfully employed in several FDA-approved antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for COVID-19.[1][16]

Synthesis and Experimental Protocols

The synthesis of diastereomerically pure phosphoramidating reagents like this compound is a critical step in the production of single-isomer ProTide drugs.[9]

General Synthetic Approach

A common method for the synthesis involves a sequential reaction of phenyl dichlorophosphate with the desired amino acid ester and then with the substituted phenol.[9]

Hypothetical Step-by-Step Protocol:

-

Reaction of Phenyl Dichlorophosphate with D-Alanine Isopropyl Ester: To a solution of phenyl dichlorophosphate in an anhydrous aprotic solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a solution of D-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred for a specified period, allowing for the formation of the phosphoroamidic chloride intermediate.

-

Reaction with Pentafluorophenol: A solution of pentafluorophenol and a base in the same solvent is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography or HPLC.

-

Work-up and Purification: The reaction mixture is then quenched with a suitable aqueous solution, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude product is a mixture of diastereomers.

-

Diastereomeric Resolution: The desired (R)-diastereomer can be isolated from the mixture by crystallization from a suitable solvent system, such as ethyl acetate/hexane.[9] The purity of the final product is confirmed by analytical techniques like NMR spectroscopy and chiral HPLC.

Figure 3: Simplified workflow for the synthesis of the target compound.

Applications in Drug Development

The primary application of this compound is as a chiral phosphorylating agent in the synthesis of nucleoside phosphoramidate prodrugs.[5] The choice of the D-amino acid can influence the rate of enzymatic activation and the overall pharmacokinetic profile of the resulting drug. By having access to both D- and L-alaninate reagents, medicinal chemists can fine-tune the properties of the ProTide for optimal therapeutic effect.

Conclusion

This compound is a specialized chemical entity that embodies the principles of the ProTide technology. Its stereochemically defined structure allows for the synthesis of single-isomer nucleoside phosphoramidate prodrugs with improved therapeutic profiles. A thorough understanding of its chemistry, mechanism of action, and synthesis is crucial for researchers and scientists engaged in the development of next-generation antiviral and anticancer agents. The continued exploration of such advanced prodrug strategies holds immense promise for addressing unmet medical needs.

References

-

Wikipedia. ProTide. [Link]

-

Serra, M., et al. (2018). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Mackman, R. L. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters. [Link]

-

Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

-

Meier, C., et al. (2001). Activation mechanisms of nucleoside phosphoramidate prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Slusarczyk, M., et al. (2018). An overview of ProTide technology and its implications to drug discovery. PubMed. [Link]

-

Mehellou, Y., et al. (2017). The ProTide Prodrug Technology. Pure. [Link]

-

NIH. Sofosbuvir. StatPearls. [Link]

-

Taylor, D. L., et al. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry. [Link]

-

Yan, V. C., & Muller, F. L. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters. [Link]

-

Taylor, D. L., et al. (1998). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. ACS Publications. [Link]

-

Bethell, R., et al. (2016). Phosphoramidate prodrugs of uridine analogs, including sofosbuvir, are metabolized to both uridine and cytidine triphosphates in Huh7 cells and primary human hepatocytes. NATAP. [Link]

-

Mackman, R. L. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ResearchGate. [Link]

-

Yan, V. C., & Muller, F. L. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. remdesivir. [Link]

-

Balzarini, J., et al. (2017). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry. [Link]

-

Wikipedia. Sofosbuvir. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. [Link]

-

Warren, J. D., et al. (2012). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. Request PDF. [Link]

-

Pharmaffiliates. This compound. [Link]

Sources

- 1. Protide - Wikipedia [en.wikipedia.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1627824-09-2 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Antiviral Prodrug Synthesis

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a chiral organophosphorus compound that has garnered significant attention in the field of medicinal chemistry. It serves as a critical intermediate in the synthesis of phosphoramidate prodrugs, a class of therapeutics designed to enhance the delivery and efficacy of antiviral agents. Notably, its L-alaninate counterpart is a key precursor in the manufacture of Sofosbuvir, a cornerstone in the treatment of Hepatitis C.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, offering valuable insights for professionals in drug discovery and development.

The strategic design of this molecule, featuring a phosphorus center with a specific (R)-configuration, a perfluorophenoxy group, a phenoxy group, and a D-alaninate moiety, is pivotal to its function.[2] This intricate structure facilitates the delivery of nucleoside monophosphates into target cells, overcoming the challenge of poor cell permeability often associated with charged phosphate groups.[3] Understanding the technical nuances of this compound is therefore essential for the development of next-generation antiviral therapies.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, characterization, and application in synthesis. While extensive experimental data is not publicly available, a combination of vendor-supplied information and predicted values provides a solid foundation for its scientific profile.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇F₅NO₅P | [4] |

| Molar Mass | 453.3 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity (HPLC) | ≥ 96% | [5] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 442.6 ± 55.0 °C | [4] |

| pKa (Predicted) | -3.81 ± 0.70 | [4] |

| Solubility | Soluble in DMSO and slightly soluble in Chloroform and Methanol. | [6][7] |

| Storage | Recommended storage at -20°C for long-term stability.[2] |

Structural Identifiers:

-

IUPAC Name: isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

-

InChI Key: MIILDBHEJQLACD-IERFHZIUSA-N

-

CAS Number: 1627824-09-2[4]

Synthesis and Purification: A Stereoselective Approach

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry at the phosphorus center. While specific industrial protocols are proprietary, the general synthetic strategy involves the reaction of a D-alanine derivative with a suitable phosphorylating agent.[2]

Experimental Workflow: General Synthesis and Purification

The following diagram outlines a plausible workflow for the laboratory-scale synthesis and purification of this compound, based on established principles of phosphoramidate chemistry.

Caption: A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

-

Phosphoryl Chloride Derivatization: The synthesis typically begins with a phosphorus oxychloride or a related derivative as the phosphorus source.

-

Sequential Addition of Phenols: Phenol and pentafluorophenol are added sequentially to the phosphorus center. The order of addition and reaction conditions are critical for achieving the desired product.

-

Coupling with D-Alanine Isopropyl Ester: The final key step is the coupling of the D-alanine isopropyl ester to the phosphorus center, forming the phosphoramidate linkage. This reaction often results in a mixture of diastereomers at the phosphorus center.

-

Quenching and Extraction: The reaction is quenched, and the crude product is extracted into an organic solvent.

-

Washing and Drying: The organic layer is washed to remove impurities and then dried.

-

Chiral Purification: Due to the formation of diastereomers, a chiral separation technique is essential. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is employed to isolate the desired (R)-diastereomer.[1][8]

-

Solvent Evaporation: The solvent is removed from the purified fraction to yield the final product.

Mechanism of Action: The ProTide Prodrug Strategy

This compound is a key component of the ProTide (prodrug of a nucleotide) technology. This strategy is designed to deliver a monophosphorylated nucleoside analog into cells, bypassing the often inefficient initial phosphorylation step that is required for the activation of many nucleoside-based drugs.[9]

Intracellular Activation Pathway:

The following diagram illustrates the generally accepted intracellular activation pathway for phosphoramidate prodrugs.

Caption: The intracellular activation cascade of a phosphoramidate prodrug.

Detailed Mechanistic Steps:

-

Ester Hydrolysis: Once inside the cell, the ester moiety of the alaninate group is rapidly cleaved by cellular esterases, such as cathepsin A or carboxylesterase 1.[9]

-

Intramolecular Cyclization: The resulting free carboxylate group attacks the phosphorus center in an intramolecular cyclization reaction. This leads to the expulsion of the phenoxy leaving group.

-

Hydrolysis: The resulting unstable cyclic intermediate is then hydrolyzed, releasing the amino acid and yielding the desired nucleoside monophosphate. This active metabolite can then be further phosphorylated to the triphosphate form, which acts as the inhibitor of the viral polymerase.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Features:

-

¹H NMR: Resonances corresponding to the isopropyl group, the alanine methyl and alpha-proton, and the aromatic protons of the phenoxy and perfluorophenoxy groups.

-

¹³C NMR: Signals for all unique carbon atoms, including those in the aliphatic and aromatic regions.

-

³¹P NMR: A single resonance characteristic of the phosphoramidate phosphorus center.

-

FTIR: Characteristic vibrational bands for P=O, P-O-C, N-H, and C-F bonds.

-

High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition.

Analytical Methods for Quality Control:

-

Chiral HPLC/SFC: Essential for determining the diastereomeric purity of the final product. Polysaccharide-based chiral stationary phases have been shown to be effective in separating phosphoramidate diastereomers.[1]

-

Reverse-Phase HPLC: Used to assess the chemical purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. The following safety information is based on available Safety Data Sheets.[10][11]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Studies on the cytotoxicity of phosphoramidate prodrug metabolites have shown that the aryloxy moiety can be a primary driver of off-target toxicity.[4] Therefore, appropriate containment and handling procedures are crucial to minimize exposure.

Conclusion and Future Perspectives

This compound represents a sophisticated chemical entity that is integral to the ProTide prodrug approach. Its carefully designed structure allows for the efficient intracellular delivery of nucleoside monophosphates, a strategy that has revolutionized the treatment of viral diseases. While detailed experimental protocols for its synthesis and characterization are not widely disseminated, an understanding of its fundamental chemical properties, general synthetic pathways, and mechanism of action provides a robust framework for its application in drug discovery and development. As the quest for novel antiviral agents continues, the principles embodied in the design and function of this important intermediate will undoubtedly inspire the creation of the next generation of life-saving therapeutics.

References

-

ChemBK. This compound. Available from: [Link]

-

Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 13(3), 322-327. Available from: [Link]

-

Perrone, P., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1045. Available from: [Link]

-

PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. Available from: [Link]

-

ResearchGate. Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. Available from: [Link]

-

McGuigan, C., et al. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry, 15(5), 1286-1294. Available from: [Link]

Sources

- 1. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Structure and synthesis of isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

An In-depth Technical Guide: Structure and Synthesis of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

Introduction

This compound is a sophisticated chiral phosphoramidating reagent of significant interest to the pharmaceutical sciences. As a member of the phosphoramidate prodrug (ProTide) family of molecules, it represents a key building block for the synthesis of therapeutically active agents designed for enhanced cellular delivery.[1] The ProTide strategy aims to mask the charge of a nucleotide monophosphate, thereby improving its lipophilicity and ability to permeate cell membranes. Once inside the cell, the masking groups are enzymatically cleaved to release the active phosphorylated drug.[2]

The specific stereochemistry at the phosphorus center—designated as (R)—is often critical for the biological efficacy of the final drug product. This guide provides a detailed examination of the molecular structure, stereochemical importance, and a robust, step-by-step protocol for the stereoselective synthesis of this reagent. Furthermore, it contextualizes the reagent's role by explaining the intracellular activation mechanism of the ProTides it is designed to create, offering field-proven insights for researchers and drug development professionals. D-Alanine, a non-proteinogenic amino acid, is a crucial chiral raw material in the synthesis of many pharmaceutical intermediates, providing a specific stereochemical foundation for the final compound.[3][4]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound is a precisely assembled mosaic of functional groups, each contributing to its role as a phosphorylating agent. The core components are:

-

D-Alanine Backbone: A D-alanine amino acid provides the chiral scaffold. Its carboxyl group is esterified with an isopropyl group, and its amino group forms a phosphoramidate bond with the phosphorus center.

-

Phosphoramidate Linkage: A covalent bond between the nitrogen of the D-alanine and the central phosphorus atom (P-N). This bond is designed to be stable extracellularly but cleavable by intracellular enzymes.[5][6]

-

Chiral Phosphorus Center: The phosphorus atom is bonded to four different substituents (the D-alaninate nitrogen, a phenoxy oxygen, a perfluorophenoxy oxygen, and a double-bonded oxygen), making it a stereogenic center. This guide focuses on the (R)-diastereomer.

-

Aryl Groups: A phenoxy group and a perfluorophenoxy group are attached to the phosphorus atom via oxygen atoms. The electron-withdrawing nature of the fluorine atoms makes the perfluorophenoxy moiety an excellent leaving group, a feature that is critical during the subsequent phosphorylation of a target drug molecule.[7]

Stereochemistry

The molecule possesses two distinct chiral centers: the α-carbon of the D-alanine residue and the phosphorus atom. While the D-configuration of the alanine is set from the starting material, achieving high diastereomeric purity at the phosphorus center is the primary challenge and goal of the synthesis. The absolute stereochemistry of the phosphorus atom in ProTides can profoundly influence the rate of enzymatic activation and the ultimate therapeutic activity of the released nucleotide analog.

Physicochemical Data

The key properties of the title compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1627824-09-2 | [8][9] |

| Molecular Formula | C₁₈H₁₇F₅NO₅P | [8] |

| Molecular Weight | 453.30 g/mol | [10] |

| IUPAC Name | isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate | |

| Physical Form | Solid | [9] |

| Typical Purity | ≥95-96% | [9] |

| Storage Temperature | Ambient or Refrigerator (-20°C for long term) | [9][11] |

Stereoselective Synthesis Protocol

Synthesis Strategy Overview

The synthesis of diastereomerically pure phosphoramidates is a well-established but challenging task. The most effective strategies involve the sequential reaction of a phosphorus precursor with the required alcohol, phenol, and amino acid ester, followed by the resolution of the resulting diastereomeric mixture. The protocol described here is a robust method that relies on fractional crystallization to isolate the desired (R)p diastereomer, a technique proven effective for analogous compounds.

Experimental Workflow Diagram

Caption: General intracellular activation cascade for a ProTide prodrug.

Step-by-Step Activation

-

Cellular Uptake: The full ProTide, being lipophilic and uncharged, readily diffuses across the cell membrane into the cytoplasm.

-

Esterase Cleavage: Inside the cell, ubiquitous enzymes such as carboxyesterases or cathepsin A recognize and hydrolyze the isopropyl ester of the alanine moiety, exposing a free carboxylate group. [2]3. Intramolecular Cyclization: The newly formed carboxylate anion performs a rapid intramolecular nucleophilic attack on the adjacent phosphorus atom. This results in the formation of a five-membered cyclic intermediate and the expulsion of the most stable leaving group, the phenoxide anion. [2]4. P-N Bond Cleavage: The cyclic intermediate is highly unstable and is rapidly hydrolyzed. This step cleaves the P-N bond, releasing the active drug as a monophosphate and the now-modified amino acid. [5][6][12]The released monophosphate can then be further phosphorylated by cellular kinases to the active triphosphate form, which can inhibit viral polymerases or have other therapeutic effects.

Conclusion

This compound is more than a complex molecule; it is a testament to rational drug design. Its structure is meticulously engineered to provide stereochemical control, enhanced cellular delivery, and a reliable intracellular activation cascade. The synthetic protocol, while demanding precision, particularly in the diastereomeric resolution step, is based on established chemical principles and provides a clear path to obtaining this high-purity reagent. For researchers in drug development, understanding the synthesis and mechanistic role of such reagents is fundamental to harnessing the power of the ProTide approach and creating the next generation of targeted therapeutics.

References

-

Perigaud, C., et al. (1997). Synthesis and antiviral evaluation of phosphoramidate derivatives of d4T. PubMed. Available at: [Link]

-

Meier, C., et al. (1997). Activation mechanisms of nucleoside phosphoramidate prodrugs. PubMed. Available at: [Link]

-

Ojima, I., et al. (2021). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry. Available at: [Link]

-

Yao, J., et al. (2022). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. Synthesis. Available at: [Link]

-

Meier, C., et al. (1997). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. ACS Publications. Available at: [Link]

-

Meier, C., et al. (1997). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Wu, F., et al. (2022). A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. RSC Publishing. Available at: [Link]

-

Miller, M. R., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. Available at: [Link]

-

Eisenberg, E. J., et al. (2005). Proposed Activation Pathway for Phosphoramidate Prodrugs. ResearchGate. Available at: [Link]

-

PubChem. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate. PubChem. Available at: [Link]

-

ChemBK. This compound. ChemBK. Available at: [Link]

-

Girardet, J.-L., et al. (2021). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of D-Alanine in Pharmaceutical Synthesis: A Focus on Chiral Drug Intermediates. PharmaChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind D-Alanine: Applications in Biotechnology. PharmaChem. Available at: [Link]

Sources

- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. This compound | 1627824-09-2 [sigmaaldrich.com]

- 10. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | C18H17F5NO5P | CID 58463520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Guide to the Mechanism of Chiral Phosphoramidate Reagents in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Chiral phosphoramidate ligands have become a cornerstone in modern asymmetric catalysis, prized for their modular synthesis, stability, and the exceptional levels of stereocontrol they confer in a vast range of transition-metal-catalyzed reactions.[1][2] This guide delves into the core mechanistic principles that govern their function, moving beyond simple reaction schemes to explore the intricate interplay of steric, electronic, and non-covalent interactions that dictate their efficacy. We will dissect the role of each structural component—from the chiral backbone to the amine moiety—and illustrate how these elements work in concert within the catalytic cycle to create a highly organized transition state. Through detailed case studies in asymmetric hydrogenation and conjugate addition, supplemented with validated experimental protocols and transition state models, this document provides researchers and drug development professionals with a robust framework for understanding and rationally applying these privileged ligands.

The Architectural Brilliance of Chiral Phosphoramidates

The ascent of chiral phosphoramidate ligands marked a paradigm shift in asymmetric catalysis.[3] Initially, the field was dominated by the belief that high stereocontrol necessitated rigid, bidentate phosphine ligands to minimize conformational flexibility.[3][4] However, the pioneering work of Feringa and others demonstrated that monodentate phosphoramidites could achieve, and often surpass, the enantioselectivities of their bidentate counterparts.[3]

The power of these ligands lies in their inherent modularity.[2][5][6] Typically constructed from three key components—a chiral diol scaffold, a phosphorus (III) source, and an amine—they allow for systematic fine-tuning of the steric and electronic environment around the metal center.[3][6] The most ubiquitous scaffold is the axially chiral 1,1'-bi-2-naphthol (BINOL), which forms the basis of a vast library of successful ligands.[3][7] This modular design is not merely for convenience; it is the key to their broad applicability, enabling a combinatorial approach to ligand optimization for specific chemical transformations.[6][8]

The synthesis is remarkably straightforward, typically involving the reaction of phosphorus trichloride with the chiral diol, followed by the addition of a desired amine.[3] This accessibility allows researchers to rapidly generate ligand libraries to screen for optimal performance in reactions ranging from hydrogenations and conjugate additions to allylic alkylations and cycloadditions.[1][6][9]

General Synthesis Workflow

The following diagram outlines the standard, efficient synthesis of a BINOL-derived phosphoramidite ligand.

Caption: General synthetic route for BINOL-derived phosphoramidite ligands.

Core Mechanistic Principles: A Symphony of Interactions

The remarkable stereoselectivity achieved with phosphoramidate ligands stems from a highly organized and dynamic coordination environment around the metal center. The mechanism is not driven by a single factor but by a confluence of structural features and subtle, non-covalent forces that stabilize one transition state over all others.[10][11]

The Chiral Scaffold: The BINOL "Chiral Pocket"

The axially chiral BINOL backbone is the primary source of stereochemical information.[7] Its C₂-symmetric structure and bulky naphthyl groups create a well-defined three-dimensional space, often referred to as a "chiral pocket" or "chiral environment."[10][12] The orientation of these naphthyl groups acts as a steric gatekeeper, dictating how a prochiral substrate can approach and coordinate to the metal center.

Furthermore, the substituents at the 3,3' positions of the BINOL ring are critical for modulating the size and shape of this pocket.[12] Large, sterically demanding groups are generally required for high enantioselectivity, as they create a more constrained environment that amplifies the energetic difference between competing transition states.[12] However, excessively large groups can inhibit the reaction entirely.[12] More recently, tuning the electronic properties via substituents at the remote 6,6' positions has proven to be a powerful strategy for optimizing catalyst performance without altering the immediate steric environment.[7]

The Amine Moiety: A Handle for Fine-Tuning

The dialkylamino group (-NR₂) is far from a passive spectator. Its steric bulk directly influences the coordination angle and accessibility of the substrate to the metal. By simply changing from a dimethylamino to a bulkier dibenzylamino or piperidinyl group, one can significantly impact both the reactivity and the enantioselectivity of the catalyst system. This modularity is a key advantage, allowing for rapid optimization.[6]

The Power of Non-Covalent Interactions

While steric hindrance provides a coarse level of control, the ultimate source of high enantioselectivity often lies in a network of weak, non-covalent interactions within the stereodetermining transition state.[10][13][14] These interactions, including hydrogen bonds, CH/π, and π-π stacking, act cooperatively to lock the substrate into a single, highly favored orientation.[10][13][14]

Modern density functional theory (DFT) calculations have been instrumental in revealing the crucial role of these forces.[10][13] For instance, in many reactions, a C-H bond on the substrate can interact favorably with the electron-rich π-system of the ligand's BINOL backbone.[13] While a single CH/π interaction is weak (typically <2 kcal/mol), its presence in one transition state and absence in another can be the deciding factor that leads to enantiomeric excesses greater than 99%.[14][15] Understanding these interactions is paramount for rational catalyst design.[13][15]

Caption: Key interactions governing selectivity in phosphoramidate catalysis.

Case Study: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a flagship application for chiral phosphoramidate ligands, providing efficient access to chiral amines, amino acids, and other valuable building blocks.[1][3][9][16]

The Catalytic Cycle

The generally accepted mechanism for the Rh-catalyzed hydrogenation of enamides involves the coordination of two phosphoramidate ligands to a Rh(I) precursor. The olefinic substrate then coordinates to this chiral metal complex. The key stereodetermining step is the oxidative addition of molecular hydrogen followed by migratory insertion and reductive elimination to yield the saturated, chiral product and regenerate the active catalyst.

The chirality of the ligand environment dictates the facial selectivity of both the initial substrate coordination and the subsequent hydrogen transfer, leading to the preferential formation of one enantiomer.

Experimental Protocol: Rh-Catalyzed Hydrogenation of Methyl 2-Acetamidoacrylate

This protocol is a representative example of the highly efficient hydrogenations enabled by phosphoramidate ligands.

Materials:

-

Methyl 2-acetamidoacrylate (Substrate)

-

[Rh(COD)₂]BF₄ (Rhodium precursor)

-

(S)-BINOL-derived phosphoramidite ligand (e.g., MonoPhos)

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in 5 mL of DCM.

-

Scientist's Note: A slight excess of the monodentate ligand is used to ensure full coordination to the metal center and prevent the formation of less active or achiral rhodium species.

-

-

Reaction Setup: Stir the catalyst solution at room temperature for 20 minutes to allow for complex formation. In a separate flask, dissolve the methyl 2-acetamidoacrylate (1.0 equiv) in 10 mL of DCM.

-

Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave. Seal the vessel.

-

Pressurization: Purge the autoclave with hydrogen gas three times to remove any residual air. Pressurize the vessel to the desired pressure (e.g., 10 bar).

-

Rationale: An oxygen-free environment is critical as O₂ can oxidize and deactivate the Rh(I) catalyst. The pressure of H₂ directly influences the reaction rate.

-

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature for the specified time (e.g., 1-12 hours), monitoring H₂ uptake.

-

Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

-

Analysis (Self-Validation):

-

Purify the crude product by column chromatography on silica gel to isolate the chiral N-acetylalanine methyl ester.

-

Confirm the structure and purity via ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

-

Expected Outcome: High conversion (>99%) and high enantioselectivity (>95% ee) are typically achieved for this class of substrate.[3][9]

Case Study: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

Phosphoramidites are also premier ligands for the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents (e.g., dialkylzinc) to α,β-unsaturated carbonyl compounds.[8][9]

Mechanistic Considerations

In this reaction, the chiral phosphoramidite ligand coordinates to a copper(I) or copper(II) salt. The organozinc reagent undergoes transmetalation with the copper complex to form a chiral copper-alkyl species. The enone substrate then coordinates to this complex, typically through the carbonyl oxygen. The key step is the stereoselective transfer of the alkyl group from copper to the β-carbon of the enone. The resulting copper enolate is then protonated (or quenched with an electrophile) to give the final product.

The phosphoramidite ligand controls the facial selectivity of the enone's approach and the trajectory of the alkyl transfer, ensuring high enantioselectivity. The choice of both the BINOL backbone and the amine moiety is critical for achieving optimal results.[8]

Data Presentation: Ligand Effects on Enantioselectivity

The modularity of phosphoramidites allows for rapid screening to identify the optimal ligand for a given transformation. The table below summarizes typical results for the addition of diethylzinc to cyclohexenone, highlighting the impact of the ligand's amine component.

| Entry | Ligand Amine Moiety (-NR₂) | Yield (%) | ee (%) |

| 1 | Dimethylamino | 95 | 88 |

| 2 | Piperidinyl | 98 | 94 |

| 3 | Dibenzylamino | 92 | 75 |

| 4 | Bis((R)-1-phenylethyl)amino | 99 | >99 |

Data is representative and compiled for illustrative purposes based on trends observed in the literature.[8][9] As shown, increasing the steric bulk of the amine from dimethylamino (Entry 1) to piperidinyl (Entry 2) improves enantioselectivity. However, the use of a chiral amine, creating a matched diastereomeric ligand, can lead to exceptionally high levels of stereocontrol (Entry 4).

Conclusion

Chiral phosphoramidate reagents operate through a sophisticated mechanism where a well-defined chiral architecture, crafted by the ligand backbone, is finely tuned by its peripheral substituents. The ultimate stereochemical outcome is dictated not by brute-force steric repulsion alone, but by a delicate and decisive network of non-covalent interactions within the transition state assembly. This combination of a rigid chiral environment and tunable electronic and steric properties makes them exceptionally powerful and versatile tools. For researchers in drug discovery and process chemistry, a deep, mechanistic understanding of these ligands is essential for rationally designing new catalysts and efficiently developing robust, highly stereoselective synthetic routes to complex chiral molecules.[17][18][19][]

References

-

Chen, X.-S., et al. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7-8), 917-940. [Link]

-

Taylor & Francis Online. (n.d.). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Synthesis of a Class of Chiral-Bridged Phosphoramidite Ligands and Their Applications in the First Iridium-Catalyzed Asymmetric Addition of Arylboronic Acids to Isatins. The Journal of Organic Chemistry, 83(21), 13233-13242. [Link]

-

Majdecka, D., & Mikołajczyk, M. (2019). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Molecules, 24(21), 3855. [Link]

-

Reddy, K. S., et al. (2015). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 20(1), 1369-1388. [Link]

-

Li, W., et al. (2022). Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications, 13(1), 5891. [Link]

-

Wikipedia. (n.d.). Phosphoramidite ligand. Retrieved from [Link]

-

Breit, B., & Seiche, W. (2002). Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions. Chemistry, 8(20), 4767-4780. [Link]

-

Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(6), 1019-1029. [Link]

-

Almasi, D., & Kallscheuer, N. (2017). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Molecules, 22(10), 1664. [Link]

-

Grayson, M. N., & Goodman, J. M. (2017). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model to Identify Steric Features Essential for Enantioselectivity. Journal of the American Chemical Society, 139(2), 918-925. [Link]

-

van der Vlugt, J. I. (2018). CHAPTER 8: Noncovalent Interactions in Hydrogenation and Hydroformylation. Royal Society of Chemistry. [Link]

-

Knowles, W. S. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 102(10), 3465-3486. [Link]

-

Hu, X.-P., & Zheng, Z. (2011). Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines. Organic & Biomolecular Chemistry, 9(19), 6743-6750. [Link]

-

Osipova, A., et al. (2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules, 27(19), 6610. [Link]

-

Pu, L. (2011). Regioselective Substitution of BINOL. Accounts of Chemical Research, 44(11), 1141-1151. [Link]

-

Wheeler, S. E. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research, 49(6), 1030-1041. [Link]

-

Goodman, J. M. (2019). Chiral phosphoric acid catalysis: From numbers to insights. ResearchGate. [Link]

-

Sawamura, M., & Ito, Y. (2022). Enantioselective Rh- or Ir-catalyzed Directed C(sp3)–H Borylation with Phosphoramidite Chiral Ligands. Chemistry Letters, 51(7), 742-745. [Link]

-

Akiyama, T., & Mori, K. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(17), 8967-9001. [Link]

-

Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. ResearchGate. [Link]

-

Feringa, B. L. (2007). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 46(36), 6818-6839. [Link]

-

Alajarin, M., & Cabrera, J. (2020). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules, 25(21), 5006. [Link]

-

ResearchGate. (n.d.). Preparation of chiral phosphoramidate 31. Retrieved from [Link]

-

Mikołajczyk, M. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(16), 4992. [Link]

-

Pervaiz, M., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3649. [Link]

-

Sigman, M. S., & Harper, K. C. (2018). Pursuit of Non-Covalent Interactions for Strategic Site-Selective Catalysis. Accounts of Chemical Research, 51(5), 1194-1202. [Link]

-

Shan, D., & Du, Z. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry, 21(45), 9205-9223. [Link]

-

Jacobsen, E. N. (2007). Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 104(33), 13159-13160. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 10. Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pursuit of Non-Covalent Interactions for Strategic Site-Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Background of Fluorinated Organophosphorus Compounds

Introduction: A Tale of Two Chemistries

The story of organophosphorus compounds is one of stark duality. It begins not in a quest for therapeutic agents, but in the search for agricultural efficiency, a path that inadvertently led to the creation of some of the most potent neurotoxins known to humankind. In the 1930s, the German chemist Dr. Gerhard Schrader, while developing new insecticides for IG Farben, synthesized a series of organophosphate esters.[1][2] His work, intended to combat world hunger, led to the accidental discovery of nerve agents like Tabun (1936) and Sarin (1938), compounds of terrifying toxicity that operate by irreversibly inhibiting the critical enzyme acetylcholinesterase (AChE).[1][2][3][4] This enzyme is essential for breaking down the neurotransmitter acetylcholine; its inhibition leads to a catastrophic overstimulation of the nervous system, paralysis, respiratory failure, and death.[5][6][7]

While the military implications of Schrader's discoveries were immediately recognized and secretly developed during World War II, their use in warfare was ultimately avoided.[2][3][8] Post-war, the field bifurcated. One path continued down the dark road of chemical warfare, while the other returned to Schrader's original goal: agriculture, leading to the development of widely used, though still toxic, organophosphate pesticides like parathion.[1][2][9]

Decades later, a second revolution occurred with the strategic incorporation of fluorine. The introduction of this small, highly electronegative atom into organophosphorus scaffolds marked a pivotal shift, transforming these molecules from agents of toxicity to sophisticated tools for drug discovery and diagnostics. Fluorine's unique properties can dramatically alter a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[10][11][12] This guide explores the convergence of these two chemistries, tracing the journey of fluorinated organophosphorus compounds from their historical roots to their modern applications as precision instruments in medicine and biology.

Diagram: Historical Trajectory of Organophosphorus Compounds

The following diagram illustrates the divergent paths of organophosphorus chemistry, from its origins in insecticide research to its weaponization and subsequent redemption through the advent of fluorination in medicinal chemistry.

Caption: Divergent paths of organophosphorus chemistry.

The Transformative Role of Fluorine

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and its impact on the organophosphorus class is profound. The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorine's high electronegativity imparts unique properties that scientists can leverage to fine-tune molecular behavior.[10]

Key Physicochemical Effects of Fluorination:

-

Metabolic Stability: A primary strategy in drug design is to block metabolic "soft spots"—positions on a molecule susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes). Replacing a hydrogen atom with a fluorine atom at such a site can effectively shield the molecule from oxidation, thereby increasing its biological half-life.[13][14]

-

Modulation of Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[14] For organophosphorus compounds, this is particularly relevant for the phosphonic acid moiety. Difluoromethylphosphonates (R-CF₂PO₃H₂) are considered excellent bioisosteres of natural phosphates because their second dissociation constant (pKa₂) more closely mimics that of the phosphate group compared to non-fluorinated phosphonates.[15] This ensures that the molecule carries the correct charge state for optimal interaction with its biological target at physiological pH.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and hydrogen bonds. This can lead to a significant increase in the binding affinity and potency of a drug candidate.[11][13]

-

Altered Lipophilicity and Permeability: The effect of fluorine on lipophilicity (the ability to dissolve in fats/lipids) is context-dependent. A single fluorine atom may have a minor effect, but a trifluoromethyl (-CF₃) group can substantially increase lipophilicity, which can enhance membrane permeability and improve absorption and distribution of a drug, including penetration of the central nervous system.[10][13]

Comparative Properties: Phosphates vs. Fluorinated Phosphonates

| Property | Natural Phosphate (PO₄³⁻) | Methylene Phosphonate (CH₂PO₃²⁻) | Difluoromethylene Phosphonate (CF₂PO₃²⁻) |

| Second pKa (pKa₂) * | ~6.5 - 7.2 | ~7.5 - 8.0 | ~6.0 - 6.8 |

| P-C/P-O Bond | Labile P-O-C ester bond | Stable P-C bond | Stable P-C bond |

| Mimicry | Biological Substrate | Good structural mimic | Excellent electronic & structural mimic[15] |

*Approximate values can vary based on the full molecular structure.

This ability to act as a near-perfect, yet metabolically stable, mimic of the phosphate group makes fluorinated phosphonates invaluable tools for designing enzyme inhibitors, particularly for kinases and phosphatases, which are critical targets in oncology and other therapeutic areas.[15]

Synthesis of Fluorinated Organophosphorus Compounds

The creation of a carbon-phosphorus (C-P) bond is the central challenge in synthesizing organophosphorus compounds. Several classical and modern reactions are employed, with specific adaptations required for incorporating fluorine.

Core Synthetic Methodologies:

-

Michaelis-Arbuzov Reaction: This is one of the most fundamental methods for forming a C-P bond.[16][17] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. The resulting phosphonium intermediate then undergoes dealkylation, typically by the halide anion, to yield the stable pentavalent phosphonate.[17] For fluorinated compounds, this reaction is effective for preparing α-fluorinated phosphonates using appropriate fluorinated alkyl halides as starting materials.[18] However, the reaction generally requires elevated temperatures and works best for primary alkyl halides.[19]

-

Horner-Wadsworth-Emmons (HWE) Reaction: While not a primary method for C-P bond formation, the HWE reaction is a critical tool for utilizing phosphonates to synthesize alkenes (olefins) with high stereoselectivity.[20][21] In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. This is particularly useful for creating fluorinated vinylphosphonates and other fluoro-containing molecules that are important peptide mimetics and enzyme inhibitors.[20][22]

Experimental Protocol: Synthesis of a Difluoromethylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes a representative synthesis of a dialkyl difluoromethylphosphonate, a common building block. The reaction utilizes triethyl phosphite and dibromodifluoromethane.

Causality and Experimental Choices:

-

Reactants: Triethyl phosphite is chosen as the phosphorus nucleophile. Dibromodifluoromethane serves as the electrophile. Its reactivity is suitable for the reaction, and it is a common source of the "CF₂" group.[18]

-

Conditions: The reaction is often performed neat (without solvent) or in a high-boiling solvent to achieve the necessary temperature for the Arbuzov rearrangement. An inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidation of the trivalent phosphite starting material.

-

Purification: Vacuum distillation is the preferred method for purification. The product, a dialkyl phosphonate, has a significantly higher boiling point than the starting materials and volatile byproducts (e.g., ethyl bromide), allowing for effective separation.

Step-by-Step Methodology:

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under vacuum and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with triethyl phosphite (1.0 eq). Dibromodifluoromethane (1.1 eq) is placed in the dropping funnel.

-

Reaction Execution: The triethyl phosphite is heated to 120-140 °C with stirring. The dibromodifluoromethane is added dropwise over 1 hour, maintaining the reaction temperature. The reaction is exothermic, and the addition rate should be controlled to prevent an uncontrolled temperature increase.

-

Reaction Monitoring & Workup: After the addition is complete, the reaction mixture is stirred at temperature for an additional 2-3 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak (

+139 ppm) and the appearance of the phosphonate product peak (+10 to +15 ppm, with coupling to fluorine). -

Purification: The reaction mixture is cooled to room temperature. The crude product is purified by vacuum distillation to yield the diethyl bromodifluoromethylphosphonate.

Diagram: Synthesis and Application Workflow

This diagram outlines the logical flow from fundamental chemical reactions to the creation of functional fluorinated organophosphorus compounds for biomedical applications.

Caption: Workflow from synthesis to application.

Applications in Drug Development and Diagnostics

The unique properties of fluorinated organophosphorus compounds have made them powerful assets for researchers in life sciences. Their applications range from therapeutic enzyme inhibitors to advanced diagnostic imaging agents.

Mechanism-Based Enzyme Inhibition

The primary toxic mechanism of early organophosphates—the irreversible inhibition of acetylcholinesterase—has been refined and repurposed for therapeutic benefit.[23][24] These compounds act as mechanism-based inhibitors or "suicide substrates." The phosphorus center is highly electrophilic and is attacked by a nucleophilic serine residue in the active site of target enzymes, such as serine proteases or hydrolases.[6] This forms a stable, covalent phosphoester bond, effectively and irreversibly inactivating the enzyme.[5][25]

The incorporation of fluorine enhances this process by:

-

Increasing Electrophilicity: The electron-withdrawing fluorine atoms make the phosphorus atom more susceptible to nucleophilic attack, increasing the rate of inhibition.

-

Improving Selectivity: By modifying the organic scaffold (R-group) of the molecule, chemists can direct the inhibitor to a specific enzyme, minimizing off-target effects.

Diagram: Mechanism of Serine Hydrolase Inhibition

This diagram illustrates the covalent modification of a serine hydrolase enzyme by a fluorinated organophosphorus inhibitor.

Caption: Covalent inactivation of a serine enzyme.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in both clinical diagnostics and preclinical research.[26] It relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution images.[11][12]

Fluorinated organophosphorus compounds can be labeled with ¹⁸F to create highly specific PET tracers.[27][28] These tracers can be designed to bind irreversibly to a specific enzyme target in the body. By imaging the distribution and accumulation of the ¹⁸F-labeled tracer, researchers can:

-

Quantify Target Enzyme Levels: The amount of radioactivity in a specific region (e.g., the brain) can correlate directly with the concentration of the target enzyme.[27][28]

-

Assess Drug Efficacy: An unlabeled drug candidate that competes for the same target will block the binding of the ¹⁸F-tracer, leading to a reduced PET signal. This allows for the direct measurement of target engagement in living subjects.

-

Study Disease Progression: Changes in enzyme levels associated with a disease can be monitored over time.

The development of ¹⁸F-labeled organophosphates represents a sophisticated evolution of this chemical class, turning a mechanism once associated with toxicity into a precise tool for understanding biology and accelerating drug development.[27][29][30]

Conclusion

The field of fluorinated organophosphorus compounds provides a compelling case study in chemical evolution. Born from research with dual-use potential, the strategic incorporation of fluorine has unlocked a new chapter of promise. By leveraging the unique physicochemical properties of fluorine, scientists have transformed the organophosphorus scaffold into a versatile platform for creating highly selective enzyme inhibitors, advanced agricultural products, and sophisticated diagnostic tools. The journey from broad-spectrum toxins to precision-guided therapeutics and imaging agents underscores the power of synthetic chemistry to repurpose and refine molecular function, paving the way for new innovations in medicine and beyond.

References

- Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search.

- The role of fluorine in medicinal chemistry. PubMed.

- Gerhard Schrader: Father of the Nerve Agents.

- Gerhard Schrader - Wikipedia. Wikipedia.

- The Many Roles for Fluorine in Medicinal Chemistry.

- History of the Use and Epidemiology of Organophosphorus Poisoning. Semantic Scholar.

- Gerhard Schrader - Grokipedia. Grokipedia.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview. MDPI.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Nerve agent - Wikipedia. Wikipedia.

- Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC - NIH.

- Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Publication Server of Constructor University Library.

- A Novel Fluorine-18 β-Fluoroethoxy Organophosphate Positron Emission Tomography Imaging Tracer Targeted to Central Nervous System Acetylcholinesterase.

- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI.

- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosph

- Mechanism of action of organophosphorus and carbam

- Organophosph

- Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PMC - PubMed Central.

- History of organophosphate synthesis: The very early days | Request PDF.

- Fluorinated Phosphonates: Synthesis and Biomedical Application | Request PDF.

- Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging. PubMed.

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

- Nerve gas | Organophosph

- Organophosphate Toxicity.

- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. MDPI.

- A novel fluorine-18 β-fluoroethoxy organophosphate positron emission tomography imaging tracer targeted to central nervous system acetylcholinesterase. PubMed.

- A Novel Intramolecular Horner-Wadsworth-Emmons Reaction: A Simple and General Route to .alpha.-Fluoro-.alpha.,.beta.-unsaturated Diesters. The Journal of Organic Chemistry.

- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Ultra-mild 18F-labeling of Biomolecules for PET imaging. Research Communities.

- history. Unknown Source.

- Chemistry of fluorinated phosphon

- Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefin

- Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Publishing.

- Fluorinated Organophosphorus Compounds as a New Class of Agrochemicals. Taylor & Francis Online.

- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF.

- Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry | Request PDF.

- Michaelis–Arbuzov reaction - Grokipedia. Grokipedia.

- EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. Unknown Source.

- Radical Arbuzov Reaction. CCS Chemistry - Chinese Chemical Society.

- Synthetic and mechanistic aspects of halo-F-methylphosphonates.

- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. IntechOpen.

- Michaelis–Arbuzov reaction - Wikipedia. Wikipedia.

- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.

- Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PubMed.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.

- Research progress of 18F labeled small molecule positron emission tomography (PET) imaging agents. PubMed.

Sources

- 1. Gerhard Schrader - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 4. Nerve agent - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. History of the Use and Epidemiology of Organophosphorus Poisoning | Semantic Scholar [semanticscholar.org]

- 9. Organophosphate - Wikipedia [en.wikipedia.org]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. grokipedia.com [grokipedia.com]

- 17. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. chinesechemsoc.org [chinesechemsoc.org]

- 20. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]

- 25. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Research progress of 18F labeled small molecule positron emission tomography (PET) imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A novel fluorine-18 β-fluoroethoxy organophosphate positron emission tomography imaging tracer targeted to central nervous system acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. communities.springernature.com [communities.springernature.com]

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate IUPAC name and synonyms

An In-Depth Technical Guide: Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral organophosphorus compound. The document details its chemical identity, including its IUPAC name, synonyms, and structural properties. It delves into the compound's physicochemical characteristics and places it within the critical context of phosphoramidate ProTide chemistry, particularly in relation to its diastereomer used in the synthesis of antiviral therapeutics like Sofosbuvir. A discussion of synthetic strategies, stereochemical control, and analytical considerations is provided for researchers, scientists, and drug development professionals. This guide serves as a technical resource, synthesizing chemical data with practical insights into its relevance in medicinal chemistry.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for research and development. This section outlines the formal nomenclature and identifiers for this compound.

IUPAC Name

The formal IUPAC name for this compound is propan-2-yl (2R)-2-[[(R)-(perfluorophenoxy)(phenoxy)phosphoryl]amino]propanoate . This nomenclature precisely defines the stereochemistry at both the alanine alpha-carbon ((2R)) and the phosphorus center ((R)).

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound may be referred to by several synonyms:

-

(R)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate[1]

-

isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate[2]

CAS Registry Number

Chemical Structure

The molecule consists of a D-alanine isopropyl ester backbone linked via a nitrogen atom to a phosphorus center. This phosphorus atom is also bonded to a phenoxy group and a pentafluorophenoxy group, the latter serving as an excellent leaving group in nucleophilic substitution reactions.

Caption: 2D representation of the title compound's key functional groups.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇F₅NO₅P | [1][5] |

| Molar Mass | 453.3 g/mol | [1][5][6] |

| Appearance | Solid | [3] |

| Boiling Point | 442.6 ± 55.0 °C (Predicted) | [1][3] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [1] |

| InChIKey | MIILDBHEJQLACD-IERFHZIUSA-N | [2][7] |

| Storage | 2-8°C Refrigerator | [4] |

The Phosphoramidate ProTide Context

To fully appreciate the significance of this molecule, one must understand the "ProTide" (prodrug of a nucleotide) technology. This approach is a cornerstone of modern antiviral and anticancer drug development.

Expertise & Experience: The primary challenge with charged phosphate-bearing drugs (like nucleotide analogs) is their poor cell membrane permeability. The ProTide strategy masks this charge with lipophilic groups, which are cleaved intracellularly to release the active, phosphorylated drug. Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a critical intermediate in the synthesis of Sofosbuvir, a highly successful antiviral for Hepatitis C.[5][8][9] The stereochemistry at the phosphorus center is paramount for biological activity. The L-alaninate diastereomer possesses the desired (S)-configuration at the phosphorus (termed Sp), which leads to the active drug. The title compound of this guide, the D-alaninate diastereomer, has the (R)-configuration at phosphorus (Rp) and is often the undesired stereoisomer in this specific therapeutic context, serving as a crucial reference standard for stereochemical purity analysis.

Caption: Simplified pathway for intracellular release of the active drug from a ProTide.

Synthesis and Stereochemical Control

The synthesis of diastereomerically pure phosphoramidates is a significant challenge in medicinal chemistry. The use of pentafluorophenol is a key innovation.

General Synthetic Strategy

The core of the synthesis involves the sequential reaction of a phosphorus oxychloride derivative with the desired alcohol/phenol and amino acid components. The pentafluorophenoxy group is particularly useful as it acts as a stable, yet effective, leaving group that can be displaced by the 5'-hydroxyl group of a nucleoside.[10] This method has been successfully used to prepare antiviral candidates with high diastereomeric purity.[10]

Experimental Protocol: Conceptual Synthesis

Trustworthiness: The following protocol is a conceptual, self-validating workflow based on established literature methods for related diastereomers.[10] It is intended for informational purposes.

-

Step 1: Formation of Phenyl Phosphorodichloridate. Phenyl dichlorophosphate is a common starting material.

-

Step 2: Reaction with D-Alanine Isopropyl Ester. Phenyl phosphorodichloridate is reacted with D-alanine isopropyl ester hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at a reduced temperature (e.g., 0°C) to form the phosphoramidochloridate intermediate.

-